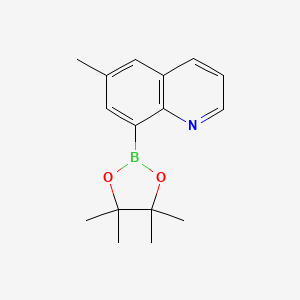

6-Methylquinoline-8-boronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methylquinoline-8-boronic acid, pinacol ester is a type of boronic acid ester . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Molecular Structure Analysis

The molecular weight of 6-Methylquinoline-8-boronic acid, pinacol ester is 269.15 . The IUPAC name is 6-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline .Chemical Reactions Analysis

6-Methylquinoline-8-boronic acid, pinacol ester is a common reactant of a Suzuki coupling reaction .Physical And Chemical Properties Analysis

The storage temperature for 6-Methylquinoline-8-boronic acid, pinacol ester is in a freezer .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

6-Methylquinoline-8-boronic acid, pinacol ester serves as a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions allow for the synthesis of complex organic molecules by coupling aryl or vinyl boronic acids with aryl or vinyl halides. The pinacol ester functionality enhances the stability and reactivity of the boronic acid, facilitating efficient coupling processes .

Olefin Metathesis

In olefin metathesis, this compound participates in the exchange of carbon-carbon double bonds, leading to the formation of new olefins. Researchers utilize olefin metathesis for constructing cyclic compounds, polymerization, and fine-tuning molecular architectures .

Intermolecular Radical Additions

6-Methylquinoline-8-boronic acid, pinacol ester plays a role in intermolecular radical additions. These reactions involve the addition of radicals to unsaturated substrates, enabling the creation of diverse carbon-carbon bonds. Such transformations are valuable in synthetic chemistry and drug discovery .

Allylboration of Aldehydes

Chiral spirobiindane diol (SPINOL)-based phosphoric acids catalyze the allylboration of aldehydes using this boronic acid ester. The resulting products find applications in asymmetric synthesis and the creation of stereocenters .

Cobalt-Catalyzed Hydrovinylation

Researchers employ 6-Methylquinoline-8-boronic acid, pinacol ester in cobalt-catalyzed regioselective hydrovinylation reactions. These reactions yield valuable vinyl-substituted compounds, which have applications in materials science and pharmaceuticals .

Nucleic Acid-Templated Energy Transfer

This compound participates in nucleic acid-templated energy transfer reactions, leading to photorelease reactions. Such processes are relevant in drug delivery systems and controlled release of bioactive molecules .

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura coupling reactions , which suggests that their targets could be various organic compounds that participate in these reactions.

Mode of Action

6-Methylquinoline-8-boronic acid, pinacol ester likely interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers an organic group to a metal, such as palladium, which is a key step in Suzuki-Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

In the context of suzuki-miyaura coupling reactions, the compound could be involved in the formation of carbon-carbon bonds , which are fundamental in the synthesis of a wide range of organic compounds.

Result of Action

As a participant in suzuki-miyaura coupling reactions, the compound likely contributes to the formation of new carbon-carbon bonds , which could lead to the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of 6-Methylquinoline-8-boronic acid, pinacol ester can be influenced by various environmental factors. For instance, Suzuki-Miyaura coupling reactions are known to be exceptionally mild and tolerant of various functional groups , suggesting that the compound could remain stable and effective under a wide range of conditions.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Propiedades

IUPAC Name |

6-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2/c1-11-9-12-7-6-8-18-14(12)13(10-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQVVZIFHBEJKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylquinoline-8-boronic acid, pinacol ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)

![2,6-dichloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2408855.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2408857.png)

![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)

![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2408864.png)

![ethyl 4-[4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B2408868.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)